Mellitic trianhydride

CAS No.: 4253-24-1

Cat. No.: VC3775133

Molecular Formula: C12O9

Molecular Weight: 288.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4253-24-1 |

|---|---|

| Molecular Formula | C12O9 |

| Molecular Weight | 288.12 g/mol |

| IUPAC Name | 4,9,14-trioxatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),7(11)-triene-3,5,8,10,13,15-hexone |

| Standard InChI | InChI=1S/C12O9/c13-7-1-2(8(14)19-7)4-6(12(18)21-11(4)17)5-3(1)9(15)20-10(5)16 |

| Standard InChI Key | NNYHMCFMPHPHOQ-UHFFFAOYSA-N |

| SMILES | C12=C(C3=C(C4=C1C(=O)OC4=O)C(=O)OC3=O)C(=O)OC2=O |

| Canonical SMILES | C12=C(C3=C(C4=C1C(=O)OC4=O)C(=O)OC3=O)C(=O)OC2=O |

Introduction

Chemical Structure and Properties

Molecular Structure

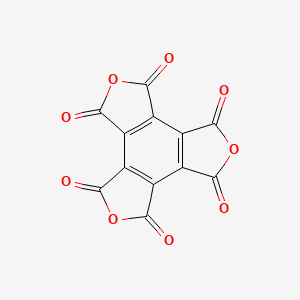

Mellitic trianhydride possesses a complex polycyclic structure with the molecular formula C₁₂O₉. The IUPAC name for this compound is 4,9,14-trioxatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-1(12),2(6),7(11)-triene-3,5,8,10,13,15-hexone . The structure consists of a benzene core with three anhydride groups attached in a symmetric arrangement. Each anhydride group forms a five-membered ring incorporating two oxygen atoms and three carbon atoms from the central benzene ring.

The compound can be represented by the SMILES notation C12=C(C3=C(C4=C1C(=O)OC4=O)C(=O)OC3=O)C(=O)OC2=O, which encodes its complex three-dimensional architecture . This structure gives rise to the compound's unique chemical and physical properties, including its stability compared to other carbon oxides.

Physical Properties

Mellitic trianhydride appears as a white solid that can undergo sublimation under appropriate conditions . Unlike many organic compounds, it contains no hydrogen atoms, consisting solely of carbon and oxygen. This composition contributes to its distinctive reactivity profile and thermal behavior.

One notable physical characteristic is its limited volatility, which has practical implications for certain experimental procedures. For instance, researchers have found that flash vacuum pyrolysis is ineffective with mellitic trianhydride due to its insufficient volatility . This property reflects the compound's substantial molecular weight and the strong intermolecular forces resulting from its multiple carbonyl groups.

Spectroscopic Properties

Mellitic acid, the hydrolysis product of mellitic trianhydride, shows distinctive infrared absorption features including:

-

Hydrogen-bonded carboxylic acid O–H stretches in the range of 3250–2500 cm⁻¹

These spectroscopic signatures help differentiate mellitic trianhydride and its derivatives from related compounds and confirm its structural integrity in various applications.

Synthesis and Preparation

Synthesis from Mellitic Acid

The most straightforward and commonly employed method for synthesizing mellitic trianhydride involves the dehydration of mellitic acid. This process can be readily accomplished by heating mellitic acid in an excess of acetic anhydride . The reaction proceeds through the sequential formation of anhydride linkages as water is eliminated from adjacent carboxylic acid groups of mellitic acid.

The reaction can be represented as:

C₁₂H₆O₁₂ (mellitic acid) → C₁₂O₉ (mellitic trianhydride) + 3H₂O

This synthetic approach is particularly valuable because mellitic acid is commercially available, making mellitic trianhydride accessible for various research and application purposes .

Alternative Synthetic Routes

Applications and Research Developments

Precursor for Carbon Allotropes

One of the most intriguing applications of mellitic trianhydride is its use as a precursor for synthesizing carbon allotropes, particularly cyclo[n]carbons. Researchers have investigated various pyrolytic techniques to convert mellitic trianhydride into these exotic carbon structures .

Though flash vacuum pyrolysis proved unsuccessful due to the compound's limited volatility, and solution spray pyrolysis faced challenges finding suitable solvents that remain inert at the high temperatures required, some progress has been made. When pyrolysis of solid mellitic trianhydride was conducted under vacuum using a microburner, researchers observed evidence suggesting the formation of C₆O species, supporting the compound's potential as a C₆ precursor .

In one particularly notable experiment, extended intermittent heating of mellitic trianhydride produced mass spectral evidence indicating the presence of C₅₅O—a structure corresponding to nine C₆ units, pointing to the compound's value in generating complex carbon frameworks .

Applications in Polymer Chemistry

Mellitic trianhydride has shown significant utility in polymer chemistry, particularly in the synthesis of porous polyimides. Research has demonstrated that when mellitic trianhydride (MTA) is used as a 3-type anhydride monomer in conjunction with 3,7-diamino-N-methylphenothiazine (MPT), the resulting MTA-MPT porous polyimide exhibits promising properties for energy storage applications .

The chemical structure of mellitic trianhydride contributes several advantageous characteristics to the resulting polymers:

-

The rigid, planar nature of the mellitic core enhances mechanical stability

-

The multiple anhydride functionalities enable high cross-linking density

-

The all-carbon-oxygen composition contributes to thermal stability and resistance to oxidation

Battery Technology Applications

Recent research has explored the potential of mellitic trianhydride-based materials in advanced battery technologies. The MTA-MPT porous polyimide mentioned previously has demonstrated a theoretical capacity of 180 mA h g⁻¹ (based on a 4-electron process), positioning it as a promising cathode material for high-energy-density battery applications .

This application leverages the redox-active nature of the mellitic trianhydride structure when incorporated into appropriate polymer frameworks. The resulting materials show potential for addressing current limitations in energy storage technologies, highlighting the compound's relevance to contemporary energy research.

Analytical and Characterization Methods

Spectroscopic Analysis

Several spectroscopic techniques are routinely employed to characterize mellitic trianhydride and confirm its structure. These include:

-

Infrared spectroscopy: The anhydride functionality in mellitic trianhydride produces characteristic absorption bands

-

Nuclear magnetic resonance (NMR) spectroscopy: ¹³C NMR can provide valuable structural information

-

Mass spectrometry: Useful for confirming molecular weight and fragmentation patterns

Collision Cross Section Data

Advanced analytical techniques have generated predicted collision cross section (CCS) data for mellitic trianhydride under various ionization conditions. These predictions provide valuable information for mass spectrometry-based identification and characterization.

Table 1: Predicted Collision Cross Section Data for Mellitic Trianhydride

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 288.96150 | 148.6 |

| [M+Na]⁺ | 310.94344 | 164.2 |

| [M+NH₄]⁺ | 305.98804 | 154.3 |

| [M+K]⁺ | 326.91738 | 167.4 |

| [M-H]⁻ | 286.94694 | 152.0 |

| [M+Na-2H]⁻ | 308.92889 | 149.9 |

| [M]⁺ | 287.95367 | 151.7 |

| [M]⁻ | 287.95477 | 151.7 |

This collision cross section data assists researchers in accurately identifying mellitic trianhydride in complex mixtures and verifying its structural integrity in various experimental contexts .

Reactivity and Chemical Behavior

Hydrolysis

A notable characteristic of mellitic trianhydride is its pronounced susceptibility to hydrolysis. The compound undergoes rapid hydrolysis when exposed to water, converting to mellitic acid . This high reactivity toward water has practical implications for handling and storing the compound, necessitating anhydrous conditions for many applications.

The sensitivity to hydrolysis also influences experimental design when working with mellitic trianhydride. For instance, researchers investigating the compound's spectroscopic properties often analyze mellitic acid instead, as the anhydride form would immediately hydrolyze under the conditions required for certain analytical techniques .

Thermal Reactivity

Mellitic trianhydride exhibits interesting thermal behavior, particularly under pyrolytic conditions. When subjected to pyrolysis under vacuum with a microburner, the compound undergoes decomposition with the release of gas and blackening of the residual solid . This process has been leveraged in attempts to synthesize exotic carbon structures, with some evidence suggesting the formation of C₆O species under appropriate conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume